Tetramethylstibonium iodide Tetramethylstibonium iodide
Brand Name: Vulcanchem
CAS No.: 2185-78-6
VCID: VC18422253
InChI: InChI=1S/4CH3.HI.Sb/h4*1H3;1H;/q;;;;;+1/p-1
SMILES:
Molecular Formula: C4H12ISb
Molecular Weight: 308.80 g/mol

Tetramethylstibonium iodide

CAS No.: 2185-78-6

Cat. No.: VC18422253

Molecular Formula: C4H12ISb

Molecular Weight: 308.80 g/mol

* For research use only. Not for human or veterinary use.

Tetramethylstibonium iodide - 2185-78-6

Specification

CAS No. 2185-78-6
Molecular Formula C4H12ISb
Molecular Weight 308.80 g/mol
IUPAC Name tetramethylstibanium;iodide
Standard InChI InChI=1S/4CH3.HI.Sb/h4*1H3;1H;/q;;;;;+1/p-1
Standard InChI Key MZSALBMSWMJUON-UHFFFAOYSA-M
Canonical SMILES C[Sb+](C)(C)C.[I-]

Introduction

Molecular Architecture and Structural Identity

Core Composition and Bonding Configuration

Tetramethylstibonium iodide consists of a central antimony atom covalently bonded to four methyl groups, forming a tetrahedral SbMe4+\text{SbMe}_4^+ cation. The iodide anion (I\text{I}^-) balances the +1 charge of the stibonium center . This configuration is corroborated by its SMILES notation (C[Sb+](C)(C)C\text{C[Sb+](C)(C)C}) and InChIKey (SCBPIGRRUVRXCR-UHFFFAOYSA-N\text{SCBPIGRRUVRXCR-UHFFFAOYSA-N}), which encode the connectivity and stereochemical details .

The InChI descriptor (InChI=1S/4CH3.Sb/h4*1H3;/q;;;;+1\text{InChI=1S/4CH3.Sb/h4*1H3;/q;;;;+1}) further confirms the tetrahedral geometry, with four equivalent methyl ligands surrounding the antimony core . Unlike phenyl-substituted analogs such as tetraphenylstibonium halides, the methyl groups in this compound impose greater steric accessibility, potentially enhancing its reactivity in nucleophilic substitution or redox processes .

Comparative Analysis with Related Stibonium Salts

Structurally analogous compounds like tetraphenylstibonium iodide (Ph4SbI\text{Ph}_4\text{SbI}) exhibit distinct electronic properties due to aryl substitution. For instance, tetraphenylstibonium iodide demonstrates strong electrolytic behavior in acetonitrile, with molar conductivity values exceeding 200 S·cm²·mol⁻¹ . In contrast, the methyl-substituted variant’s conductivity remains uncharacterized, though its smaller ligand size may facilitate ion dissociation in polar solvents.

Predicted Physicochemical Properties

Collision Cross-Section (CCS) Profiles

Mass spectrometric predictions for tetramethylstibonium iodide reveal adduct-specific collision cross-sections, critical for its identification in analytical workflows. The following table summarizes key CCS values:

Adductm/zPredicted CCS (Ų)
[M+H]+182.00499127.6
[M+Na]+203.98693140.9
[M+NH4]+199.03153137.8
[M+K]+219.96087135.1
[M-H]-179.99043129.4
[M+Na-2H]-201.97238133.1
[M]+180.99716130.4
[M]-180.99826130.4

These data suggest that sodium adducts ([M+Na]+) exhibit the largest CCS (140.9 Ų), likely due to increased ion mobility resistance from the sodium ion’s coordination sphere . The minimal CCS difference between [M]+ and [M]- (130.4 vs. 130.4 Ų) implies similar gas-phase geometries for the cationic and anionic forms .

Stability and Decomposition Pathways

While thermal stability data are absent, analogous stibonium salts decompose via Sb-C bond cleavage at elevated temperatures. For example, tetraphenylstibonium bromide (Ph4SbBr\text{Ph}_4\text{SbBr}) melts at 200–213°C before undergoing decomposition . By analogy, tetramethylstibonium iodide may exhibit lower thermal stability due to weaker Sb-CH₃ bonds compared to Sb-Ph bonds, though experimental validation is needed.

Synthetic Considerations and Challenges

Purification and Characterization Techniques

Crystallization from polar aprotic solvents like acetonitrile or dimethylformamide may yield pure product, as demonstrated for dimethylammonium lead iodide perovskites . Powder X-ray diffraction (PXRD) and spectroscopic methods (IR, Raman) would confirm phase purity and structural fidelity . Scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) could further verify elemental stoichiometry .

Electrochemical and Reactivity Profiles

Redox Behavior

Cyclic voltammetry studies on related perovskites (e.g., DMAPbI3\text{DMAPbI}_3) reveal irreversible anodic peaks associated with iodide oxidation and structural decomposition . While tetramethylstibonium iodide’s electrochemistry remains unexplored, its iodide counterion may undergo oxidation at potentials exceeding +0.5 V vs. standard hydrogen electrode, analogous to iodine (I2/I\text{I}_2/\text{I}^- redox couple at +0.535 V) .

Ligand Exchange Reactivity

The labile Sb-CH₃ bonds in tetramethylstibonium iodide could facilitate ligand substitution reactions. For instance, halide exchange with silver salts (e.g., AgBF4\text{AgBF}_4) might yield derivatives like SbMe4+BF4\text{SbMe}_4^+ \text{BF}_4^-, similar to transformations observed in tetraphenylstibonium trihalides .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator